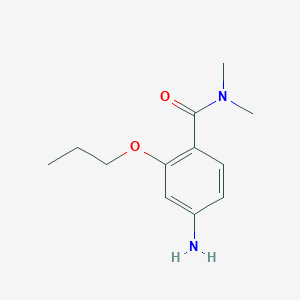

4-amino-N,N-dimethyl-2-propoxybenzamide

説明

4-Amino-N,N-dimethyl-2-propoxybenzamide is a benzamide derivative characterized by a propoxy substituent at the 2-position of the benzene ring, an amino group at the 4-position, and a dimethylamine group attached to the benzamide nitrogen. The amino and dimethylamine groups in this compound may enhance solubility and binding affinity to biological targets, while the propoxy chain could influence lipophilicity and metabolic stability.

特性

IUPAC Name |

4-amino-N,N-dimethyl-2-propoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2/c1-4-7-16-11-8-9(13)5-6-10(11)12(15)14(2)3/h5-6,8H,4,7,13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWCYDBDBOPCEDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)N)C(=O)N(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N,N-dimethyl-2-propoxybenzamide can be achieved through several synthetic routes. One common method involves the reaction of 4-amino-N,N-dimethylaniline with propyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the propoxy group .

Industrial Production Methods

In an industrial setting, the production of 4-amino-N,N-dimethyl-2-propoxybenzamide may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of automated systems and optimized reaction conditions can further enhance the yield and purity of the compound .

化学反応の分析

Types of Reactions

4-amino-N,N-dimethyl-2-propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amines .

科学的研究の応用

4-amino-N,N-dimethyl-2-propoxybenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

Biology: The compound can be used in biochemical assays to study enzyme activity and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals

作用機序

The mechanism of action of 4-amino-N,N-dimethyl-2-propoxybenzamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, affecting their activity. The dimethyl and propoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

N,N-Dimethyl-2-Propoxybenzamide (3k)

N-(4-Aminophenyl)-2-Propoxybenzamide

4-Methoxy-N-{2-[2-(1-Methylpiperidin-2-yl)ethyl]phenyl}benzamide

- Structure : Contains a methoxy group at the 4-position and a complex piperidine-containing side chain .

- The bulky piperidine side chain may enhance blood-brain barrier penetration, suggesting neuropharmacological applications.

- Applications : Similar compounds target G protein-coupled receptors or enzymes in neurological disorders .

4-[2-(3,4-Dimethoxyphenethylamino)-Propoxy]-2-Methoxybenzamide

- Structure: Includes a 3,4-dimethoxyphenethylamino group and a 2-methoxy substituent .

- The phenethylamino side chain introduces flexibility, which may improve binding to allosteric enzyme sites.

- Applications : Investigated for cardiovascular and neurodegenerative disease targets .

Structural and Functional Analysis Table

Research Implications and Gaps

- Electronic Effects: The 4-amino group in the target compound may enhance electron density, improving interactions with electrophilic enzyme residues compared to methoxy or unsubstituted analogs .

- Solubility vs. Lipophilicity : N,N-Dimethylation likely increases solubility, while the propoxy chain balances lipophilicity for membrane permeability .

- Biological Activity : Further studies are needed to quantify potency (e.g., IC50 values) and compare metabolic stability across these analogs.

生物活性

4-amino-N,N-dimethyl-2-propoxybenzamide is an organic compound with a unique chemical structure that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features:

- Amino Group : Contributes to hydrogen bonding and interaction with biological targets.

- Dimethyl Group : Enhances lipophilicity, aiding in cell membrane penetration.

- Propoxy Group : Influences the compound's solubility and reactivity.

The biological activity of 4-amino-N,N-dimethyl-2-propoxybenzamide is primarily attributed to its interactions with specific molecular targets. The amino group can form hydrogen bonds with proteins or enzymes, modulating their activity. The lipophilic nature of the dimethyl and propoxy groups facilitates cellular uptake, impacting various biochemical pathways.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes.

- Receptor Interaction : It can modulate receptor activities on cell surfaces, influencing signaling pathways.

- Gene Expression Modulation : It affects gene expression related to various biological processes.

Biological Activities

Recent studies have highlighted several biological activities associated with 4-amino-N,N-dimethyl-2-propoxybenzamide:

- Anticancer Activity :

- Antiviral Properties :

-

Biochemical Assays :

- Used in assays to study enzyme activity and protein interactions, showcasing its utility in biochemical research.

Study on DNMT Inhibition

A study evaluated the compound's ability to inhibit human DNMT3A, revealing an effective concentration (EC50) of 0.9 μM, indicating strong inhibitory potential compared to other derivatives .

| Compound | EC50 (μM) | Efficacy (%) | Target |

|---|---|---|---|

| 4-amino-N,N-dimethyl-2-propoxybenzamide | 0.9 | 90 | DNMT3A |

| SGI-1027 | 10 | Not specified | DNMT1 |

Antiviral Activity Assessment

In another study focusing on viral inhibition, derivatives of benzamide compounds were tested against Marburg virus, with some showing promising results for further optimization as therapeutic agents .

Research Findings Summary

The following table summarizes key findings from various studies regarding the biological activity of 4-amino-N,N-dimethyl-2-propoxybenzamide:

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。